2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the construction of the triazolopyrimidine system. Common reagents used include hydrazines, nitriles, and various catalysts to facilitate cyclization reactions .
Industrial Production Methods
Industrial production methods for such complex heterocycles often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction optimization, as well as employing continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- Imidazole derivatives
- Indole derivatives
Uniqueness
What sets 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE apart is its unique fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H13N9O2 |
---|---|
Molecular Weight |
327.30 g/mol |
IUPAC Name |
4-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H13N9O2/c1-7(5-20-8(2)3-10(18-20)22(23)24)11-16-13-9-4-15-17-12(9)14-6-21(13)19-11/h3-4,6-7H,5H2,1-2H3,(H,15,17) |
InChI Key |
JQKRNPQIBZMIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN3C=NC4=C(C3=N2)C=NN4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.